molecular formula C6H6BrN3O2 B133556 4-Bromo-3-nitrobenzene-1,2-diamine CAS No. 147021-89-4

4-Bromo-3-nitrobenzene-1,2-diamine

Cat. No.: B133556
CAS No.: 147021-89-4
M. Wt: 232.03 g/mol
InChI Key: UJXICRJJECIZTR-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H6BrN3O2 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding Structures

The study by Geiger & Parsons (2014) investigated the hydrogen bonding in 4-nitrobenzene-1,2-diamine and its hydrohalide salts, highlighting the significance of hydrogen bonding in determining the structural characteristics of these compounds. This research provides insights into how the hydrogen bonding patterns contribute to the stabilization of these compounds' structures, which could be relevant for designing materials with specific properties (Geiger & Parsons, 2014).

Catalytic Applications

Evans, Mito, & Seidel (2007) demonstrated the use of nickel(II)-diamine complexes, including derivatives of 4-Bromo-3-nitrobenzene-1,2-diamine, in catalyzing enantioselective Michael additions. This research highlights the compound's role in facilitating reactions that require high levels of stereoinduction, underscoring its potential in asymmetric synthesis (Evans, Mito, & Seidel, 2007).

Sensing Capabilities

A new zinc-based metal–organic framework (MOF) study by Xu et al. (2020) involving similar nitro-substituted compounds showed potential in sensing Fe3+, Cr2O72−, and CrO42− in water, and nitrobenzene in ethanol. The MOF's luminescent properties enable it to act as a highly sensitive sensor for these substances, indicating the usefulness of nitro-substituted benzene compounds in environmental monitoring and safety applications (Xu et al., 2020).

Electrophilic Bromination

Sobolev et al. (2014) discussed the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III), which resulted in the formation of bromo-nitrotoluene. This study emphasizes the reactivity of nitrobenzene derivatives towards bromination, a key reaction in the synthesis of various brominated organic compounds (Sobolev et al., 2014).

Safety and Hazards

The safety information for 4-Bromo-3-nitrobenzene-1,2-diamine includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-bromo-3-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXICRJJECIZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567384
Record name 4-Bromo-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147021-89-4
Record name 4-Bromo-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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